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Compound of Interest

Compound Name: 4-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B1425159 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-
Dicarboxyphenyl)phenol

Abstract
This technical guide provides a comprehensive overview of 4-(3,5-Dicarboxyphenyl)phenol
(CAS No. 1261889-89-7), a versatile trifunctional organic building block. The document outlines

a robust synthetic protocol leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling. It

further details a multi-technique approach for the structural elucidation and characterization of

the molecule, including predicted data and interpretation rationale for Nuclear Magnetic

Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This guide is intended for researchers in materials science, polymer

chemistry, and drug development who require a foundational understanding of this compound

for its application as a linker in Metal-Organic Frameworks (MOFs), a monomer in high-

performance polymers, or an intermediate in pharmaceutical synthesis.

Introduction: The Utility of a Trifunctional Linker
4-(3,5-Dicarboxyphenyl)phenol is a biphenyl derivative featuring a unique combination of

functional groups: a phenolic hydroxyl group and two carboxylic acid moieties arranged in a

meta-configuration on the adjacent phenyl ring.[1] This trifunctional nature—offering sites for

hydrogen bonding, metal coordination, and polymerization—makes it a highly valuable building

block.[1]
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For the Materials Scientist: The two carboxylic acid groups serve as robust coordination sites

for metal ions, enabling the construction of porous, three-dimensional Metal-Organic

Frameworks (MOFs) for applications in gas storage and separation.[1]

For the Polymer Chemist: The compound can act as a monomer for creating advanced

condensation polymers such as polyesters and polyamides, where the hydroxyl and carboxyl

groups provide reactive sites for esterification or amidation, respectively.[1]

This guide provides the fundamental knowledge required to synthesize and definitively

characterize this molecule, ensuring its purity and structural integrity prior to its use in

downstream applications.

Proposed Synthetic Pathway: Suzuki-Miyaura
Cross-Coupling
The creation of the C-C bond forming the biphenyl core is efficiently achieved via the Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild

reaction conditions, high functional group tolerance, and the commercial availability of its

reagents.[2][3][4][5] The proposed reaction couples a boronic acid derivative with an aryl

halide.

The logical disconnection for 4-(3,5-Dicarboxyphenyl)phenol suggests two primary starting

materials: (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate. The ester form of

the isophthalate is used to prevent undesirable side reactions involving the acidic carboxylic

acid protons under the basic conditions of the coupling reaction. A final hydrolysis step is

required to yield the target dicarboxylic acid.
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Reactants Reaction Conditions

Dimethyl 5-bromoisophthalate

Ester Intermediate
(Dimethyl 5-(4-hydroxyphenyl)isophthalate)

Suzuki Coupling

(4-hydroxyphenyl)boronic acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Final Product
4-(3,5-Dicarboxyphenyl)phenol

Saponification

Base Hydrolysis (e.g., NaOH)
then Acidification (e.g., HCl)

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis
Coupling Reaction: To an oven-dried flask under an inert atmosphere (e.g., Argon), add

dimethyl 5-bromoisophthalate (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), a palladium

catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like

potassium carbonate (3.0 eq.).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

v/v).

Heating: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress using Thin-

Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate,

and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the crude ester intermediate.
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Purification: Purify the intermediate via flash column chromatography.

Hydrolysis (Saponification): Dissolve the purified ester intermediate in a solvent like

THF/methanol, and add an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq.).

Heating: Heat the mixture (e.g., to 60 °C) until the reaction is complete (monitored by TLC).

Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until a

precipitate forms and the pH is ~1-2.

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold

deionized water to remove inorganic salts, and dry under vacuum to yield 4-(3,5-
Dicarboxyphenyl)phenol as a white to off-white solid.[1][6]

Physicochemical Properties
The molecule's structure dictates its physical and chemical properties.
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Property
Expected Value /
Observation

Rationale & References

Appearance
White to light yellow crystalline

solid.

Analogous biphenyl carboxylic

acids are typically white to off-

white solids.[6]

Molecular Formula C₁₄H₁₀O₅
Based on atomic composition.

[1]

Molecular Weight 258.23 g/mol Sum of atomic weights.[1]

Melting Point >300 °C (decomposes)

The extensive intermolecular

hydrogen bonding from both

carboxylic acid and phenol

groups, similar to biphenyl-

4,4'-dicarboxylic acid, results in

a high melting point.[7][8][9]

Solubility

Sparingly soluble in water;

soluble in polar aprotic

solvents (DMSO, DMF, THF).

The polar functional groups

allow for some water solubility,

but the large hydrophobic

biphenyl core limits it. Good

solubility in polar organic

solvents is expected.[1]

Acidity (pKa)
Carboxylic Acid H: ~3-

5Phenolic H: ~9-10

The carboxylic acid protons

are significantly more acidic

than the phenolic proton.[1]

Spectroscopic Characterization: A Predictive
Analysis
Structural confirmation relies on a combination of spectroscopic techniques. The following

sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms

in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the

compound's solubility and its ability to allow observation of exchangeable protons (from -OH

and -COOH).

Hₐ

Hₑ

Hₐ

Hₑ

Hₒ

Hₘ

Hₘ

Hₒ

Click to download full resolution via product page

Caption: Proton labeling for NMR prediction.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Labeled
Proton

Predicted Shift
(δ, ppm)

Multiplicity Integration Rationale

HCOOH (x2) ~13.2 Broad Singlet 2H

Highly
deshielded
acidic protons
of the
carboxylic
acids.

HOH (Phenol) ~9.8 Broad Singlet 1H

Acidic proton of

the phenol

group,

deshielded.

Ha (x2) ~8.4 Doublet (d) 2H

Aromatic protons

ortho to two

electron-

withdrawing

carboxyl groups,

highly

deshielded.

Hb ~8.2 Triplet (t) 1H

Aromatic proton

para to the

biphenyl linkage

and meta to two

carboxyl groups.

Ho (x2) ~7.7 Doublet (d) 2H

Aromatic protons

ortho to the

biphenyl linkage

on the phenol

ring.

| Hm (x2) | ~7.0 | Doublet (d) | 2H | Aromatic protons meta to the biphenyl linkage (ortho to the

hydroxyl group) on the phenol ring. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon Environment Predicted Shift (δ, ppm) Rationale

C=O (Carboxyl) ~167
Standard chemical shift for
carboxylic acid carbons.

C-OH (Phenol) ~158

Aromatic carbon attached to

the electron-donating hydroxyl

group, shifted downfield.

C (Biphenyl linkage) ~142, ~130

Quaternary carbons at the

biphenyl linkage, with shifts

influenced by attached groups.

C-COOH (Carboxyl-bearing) ~132

Aromatic carbons directly

attached to the electron-

withdrawing carboxyl groups.

| Aromatic C-H | ~116 - ~131 | Range for various protonated aromatic carbons, influenced by

their position relative to the functional groups. |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type
Expected
Appearance

Rationale &
References

3300 - 2500
O-H Stretch
(Carboxylic Acid)

Very broad, strong

The characteristic,
extremely broad
absorption is due
to strong
intermolecular
hydrogen bonding
between carboxylic
acid dimers.[10]

3550 - 3200 O-H Stretch (Phenol) Broad, strong

Broad peak resulting

from hydrogen

bonding, typically

appearing within the

broad carboxylic acid

O-H stretch.[11][12]

~1710
C=O Stretch

(Carboxylic Acid)
Strong, sharp

Strong absorption

characteristic of the

carbonyl group in a

conjugated carboxylic

acid.[10]

~1600, ~1450
C=C Stretch

(Aromatic)

Medium to strong,

sharp

Multiple peaks are

expected,

corresponding to the

stretching of the

carbon-carbon bonds

within the two

aromatic rings.[11][12]

| ~1220 | C-O Stretch (Phenol) | Strong | Distinguishes phenols from aliphatic alcohols.[11] |

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight. Electrospray Ionization (ESI) in negative
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ion mode is the preferred method due to the presence of acidic protons.

Predicted Mass Spectrum Data (ESI-)

m/z Value Ion Rationale

257.04 [M-H]⁻

The most abundant ion,
representing the parent
molecule after the loss of a
single, most acidic proton
(from a COOH group). The
calculated exact mass is
258.05 Da.[13]

| 213.05 | [M-H-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da)

from the deprotonated molecular ion. |

Potential Applications
The unique trifunctional structure of 4-(3,5-dicarboxyphenyl)phenol makes it a prime

candidate for several advanced applications:

Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various

metal centers to form porous frameworks with potential uses in catalysis, gas separation,

and storage.[1]

High-Performance Polymers: It can serve as a specialty monomer to introduce rigidity and

functionality into polyesters, polyamides, and other condensation polymers, enhancing their

thermal stability and mechanical properties.[1][7]

Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in medicinal

chemistry.[2] This molecule could serve as a starting point for the synthesis of complex drug

candidates.

Conclusion
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4-(3,5-Dicarboxyphenyl)phenol is a high-value organic compound whose synthesis and

characterization are readily achievable through standard laboratory techniques. The proposed

Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure. Subsequent

characterization by NMR, IR, and MS should yield a distinct pattern of signals corresponding to

its key functional groups. The predictive data and protocols outlined in this guide offer a solid

framework for any researcher aiming to synthesize, verify, and utilize this versatile molecule in

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [characterization of 4-(3,5-Dicarboxyphenyl)phenol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425159#characterization-of-4-3-5-dicarboxyphenyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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